Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate
Overview
Description
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate is an organic compound with the molecular formula C15H13ClN2O4. It is a significant intermediate in the synthesis of various agrochemicals, particularly fungicides like Azoxystrobin . This compound is characterized by its aromatic structure, which includes a pyrimidine ring substituted with a chlorine atom and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate typically involves a multi-step process. One common method includes the reaction of 4,6-dichloropyrimidine with 4-hydroxyphenylacetic acid methyl ester in the presence of a base catalyst . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by the phenoxy group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the activation of the base catalyst through calcination, grinding, and heating . This activation increases the catalytic activity, thereby improving the yield and efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Esterification: The ester functional group can participate in esterification reactions to form different esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like sodium hydroxide or potassium carbonate.
Esterification: Reagents such as methanol and sulfuric acid are typically used.
Major Products
The major products formed from these reactions include various substituted pyrimidines and esters, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals .
Scientific Research Applications
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is primarily used in the agrochemical industry for the production of fungicides like Azoxystrobin.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate involves its role as an intermediate in the synthesis of active compounds. For instance, in the production of Azoxystrobin, it contributes to the formation of the strobilurin structure, which inhibits mitochondrial respiration in fungi by blocking the electron transport chain . This action effectively prevents fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)-3-methoxyacrylate: Another intermediate in the synthesis of Azoxystrobin.
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)-3,3-dimethoxypropionate: Used in similar applications as a fungicide intermediate.
Uniqueness
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of important agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
methyl 2-[4-(6-chloropyrimidin-4-yl)oxyphenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-18-13(17)6-9-2-4-10(5-3-9)19-12-7-11(14)15-8-16-12/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZQBYSVAZWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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